1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea
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Overview
Description
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea is an organic compound that features both an indole and a urea moiety. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea typically involves the reaction of 1H-indole-3-carboxaldehyde with 2-aminoethanol and methyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitric acid, halogens (chlorine, bromine) with catalysts like iron(III) chloride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitrated or halogenated indole derivatives.
Scientific Research Applications
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea is not fully understood but is believed to involve interactions with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The urea group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-phenylurea: Contains a phenyl group instead of a methyl group.
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-propylurea: Features a propyl group instead of a methyl group.
Uniqueness
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the indole and urea moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15(6-7-16)12(17)14-11-8-13-10-5-3-2-4-9(10)11/h2-5,8,13,16H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBFCOCIUHFJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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